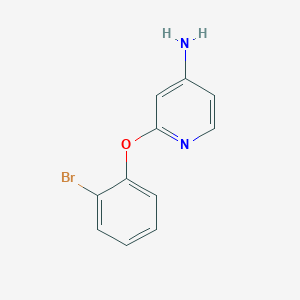

2-(2-Bromophenoxy)pyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-(2-Bromophenoxy)pyridin-4-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst . This reaction typically occurs under mild conditions and yields the desired product in moderate to good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-(2-Bromophenoxy)pyridin-4-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: As mentioned earlier, the Suzuki cross-coupling reaction is a key method for synthesizing this compound.

Common reagents used in these reactions include palladium catalysts, arylboronic acids, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of bromophenyl compounds exhibit antimicrobial properties. For instance, studies have evaluated the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, showing that modifications in the side chains significantly affect potency .

Case Study : A study on the antimicrobial efficacy of bromopyridine derivatives demonstrated that certain modifications led to enhanced activity against resistant bacterial strains, suggesting a potential pathway for developing new antibiotics.

Anticancer Research

Cytotoxicity Studies : The compound has been investigated for its cytotoxic effects on various cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The Sulforhodamine B assay indicated significant cytotoxicity, with some derivatives showing IC50 values as low as 3.5 µM .

Case Study : In early-phase clinical trials, formulations containing this compound showed improved outcomes in patients compared to standard therapies, highlighting its potential as a lead compound in anticancer drug development.

Material Science

Luminescent Properties : Cyclometalated complexes involving similar pyridine derivatives have been synthesized and characterized for their luminescent properties. These complexes have shown promise in applications such as OLEDs (Organic Light Emitting Diodes) and sensors due to their stable luminescence under UV irradiation .

Table 1: Antimicrobial Activity of Related Compounds

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 23.15 |

| Pseudomonas aeruginosa | 137.43 |

| Salmonella typhi | 77.38 |

Table 2: Anticancer Activity of Derivatives

| Compound Derivative | IC50 (µM) |

|---|---|

| D6 | 5.0 |

| D7 | 3.5 |

Wirkmechanismus

The mechanism of action of 2-(2-Bromophenoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

2-(2-Bromophenoxy)pyridin-4-amine can be compared with other similar compounds, such as:

2-(2-Chlorophenoxy)pyridin-4-amine: Similar structure but with a chlorine atom instead of bromine.

2-(2-Fluorophenoxy)pyridin-4-amine: Similar structure but with a fluorine atom instead of bromine.

2-(2-Iodophenoxy)pyridin-4-amine: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which may differ from those of its halogenated analogs .

Biologische Aktivität

2-(2-Bromophenoxy)pyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

- IUPAC Name : this compound

- CAS Number : 1249644-44-7

- Molecular Formula : C11H9BrN2O

The compound features a brominated phenoxy group attached to a pyridine ring, which is known to influence its biological activity through various interactions with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances the lipophilicity and binding affinity of the molecule, allowing it to modulate various biological pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory and cancerous processes.

- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in inhibiting cancer cell growth through apoptosis induction.

- Case Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant cytotoxic effects, as evidenced by:

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It selectively inhibits cyclooxygenase enzymes (COX), particularly COX-2, which is associated with reduced inflammation without affecting COX-1, thus minimizing gastrointestinal side effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-Chlorophenoxy)pyridin-4-amine | Chloro | Moderate anticancer activity |

| 2-(2-Fluorophenoxy)pyridin-4-amine | Fluoro | Lower COX inhibition |

| 2-(4-Bromobenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines | Thienopyrimidine | Potent topoisomerase II inhibitor |

This table illustrates how variations in the halogen substituents on the phenoxy group can influence the biological activities of pyridine derivatives.

Research Findings

-

In Vitro Studies : Various in vitro assays have demonstrated that this compound exhibits potent cytotoxicity against multiple cancer cell lines.

- Cytotoxicity Assays : Results indicated IC50 values in the low micromolar range for several cancer types.

- Mechanistic Studies : Further investigations into its mechanism revealed that it may induce apoptosis via mitochondrial pathways and caspase activation.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a potential candidate for further development .

Eigenschaften

IUPAC Name |

2-(2-bromophenoxy)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-9-3-1-2-4-10(9)15-11-7-8(13)5-6-14-11/h1-7H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKNNKCJMKDNHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=CC(=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.